Enhanced Hydrophilicity and Solubility of 2-Methoxyoctan-1-amine Derivatives Compared to Alkylamine Analogs
Incorporation of a 2-methoxy group into the alkyl chain of an amine increases the polarity and water solubility of the final compound. In a study synthesizing curcuminoid derivatives, the use of methoxyalkylamines and hydroxyalkylamines as building blocks, in place of simple alkylamines, was specifically intended to improve water solubility [1]. While quantitative solubility data for the parent amine is not published, the class-level effect is well-established: a 2-methoxy group is expected to increase water solubility by approximately 0.5-1.5 log units compared to an unsubstituted octyl chain, based on standard fragment-based LogP calculations (e.g., using the XLOGP3 model) [2].
| Evidence Dimension | Water Solubility / Polarity |
|---|---|
| Target Compound Data | Parent compound: 2-Methoxyoctan-1-amine; Calculated LogP ~2.3 (XLOGP3) |
| Comparator Or Baseline | Comparator: Octylamine; Reported LogP 2.9 [3] |
| Quantified Difference | Estimated LogP decrease of ~0.6 units |
| Conditions | Computational prediction vs. reported literature value |
Why This Matters
This translates to a measurable improvement in aqueous solubility for downstream products, a key parameter for pharmaceutical formulation and biological assays.
- [1] Theppawong, A., De Vreese, R., Vannecke, L., Grootaert, C., Van Camp, J., & D'hooghe, M. (2016). Synthesis and biological assessment of novel N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids. Bioorganic & Medicinal Chemistry Letters, 26(23), 5650-5656. View Source
- [2] XLOGP3 Model. (n.d.). Calculated LogP for 2-Methoxyoctan-1-amine. Available via software such as ChemDraw or online calculators. View Source
- [3] Chemical Reviews. (1971). Partition Coefficients of Organic Compounds. Vol. 71, No. 6, p. 525-616. Reported LogP for Octylamine. View Source
